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molecular formula C8H9NO2 B124193 3,5-Dimethyl-4-nitrosophenol CAS No. 19628-76-3

3,5-Dimethyl-4-nitrosophenol

Cat. No. B124193
M. Wt: 151.16 g/mol
InChI Key: ZVUJMNCTXGSXSQ-UHFFFAOYSA-N
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Patent
US08492588B2

Procedure details

[3,5-Dimethyl-4-nitrophenol was synthesized by the reference procedures (U.S. Pat. No. 4,564,640) J 750 ml of Concentrated hydrochloric acid was added to a solution of 3,5-dimethylphenol (80.6 g) in 750 ml of 95% ethanol. The mixture was cooled to 0° C. in an ice/methanol bath. While maintaining the temperature of the reaction mixture below 5° C., a solution of NaNO2 (69.0 g) in 150 ml of water was added dropwise to the reaction mixture. The mixture was stirred at 0° C. for more than an hour and then poured into 9 liters of water. The aqueous mixture was filtered to give a yellow solid which was recrystallized from hot methanol and filtered to give 71.45 g of 3,5-dimethyl-4-nitrosophenol as a yellow solid. Mp. 180-181° C.
Quantity
750 mL
Type
reactant
Reaction Step One
Quantity
80.6 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Name
Quantity
69 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
9 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][C:3]1[CH:4]=[C:5]([OH:10])[CH:6]=[C:7]([CH3:9])[CH:8]=1.[N:11]([O-:13])=[O:12].[Na+]>C(O)C.O>[CH3:2][C:3]1[CH:4]=[C:5]([OH:10])[CH:6]=[C:7]([CH3:9])[C:8]=1[N+:11]([O-:13])=[O:12].[CH3:2][C:3]1[CH:4]=[C:5]([OH:10])[CH:6]=[C:7]([CH3:9])[C:8]=1[N:11]=[O:12] |f:2.3|

Inputs

Step One
Name
Quantity
750 mL
Type
reactant
Smiles
Cl
Name
Quantity
80.6 g
Type
reactant
Smiles
CC=1C=C(C=C(C1)C)O
Name
Quantity
750 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
69 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
9 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for more than an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
While maintaining the temperature of the reaction mixture below 5° C.
FILTRATION
Type
FILTRATION
Details
The aqueous mixture was filtered
CUSTOM
Type
CUSTOM
Details
to give a yellow solid which
CUSTOM
Type
CUSTOM
Details
was recrystallized from hot methanol
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=C(C1[N+](=O)[O-])C)O
Name
Type
product
Smiles
CC=1C=C(C=C(C1N=O)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 71.45 g
YIELD: CALCULATEDPERCENTYIELD 143.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08492588B2

Procedure details

[3,5-Dimethyl-4-nitrophenol was synthesized by the reference procedures (U.S. Pat. No. 4,564,640) J 750 ml of Concentrated hydrochloric acid was added to a solution of 3,5-dimethylphenol (80.6 g) in 750 ml of 95% ethanol. The mixture was cooled to 0° C. in an ice/methanol bath. While maintaining the temperature of the reaction mixture below 5° C., a solution of NaNO2 (69.0 g) in 150 ml of water was added dropwise to the reaction mixture. The mixture was stirred at 0° C. for more than an hour and then poured into 9 liters of water. The aqueous mixture was filtered to give a yellow solid which was recrystallized from hot methanol and filtered to give 71.45 g of 3,5-dimethyl-4-nitrosophenol as a yellow solid. Mp. 180-181° C.
Quantity
750 mL
Type
reactant
Reaction Step One
Quantity
80.6 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Name
Quantity
69 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
9 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][C:3]1[CH:4]=[C:5]([OH:10])[CH:6]=[C:7]([CH3:9])[CH:8]=1.[N:11]([O-:13])=[O:12].[Na+]>C(O)C.O>[CH3:2][C:3]1[CH:4]=[C:5]([OH:10])[CH:6]=[C:7]([CH3:9])[C:8]=1[N+:11]([O-:13])=[O:12].[CH3:2][C:3]1[CH:4]=[C:5]([OH:10])[CH:6]=[C:7]([CH3:9])[C:8]=1[N:11]=[O:12] |f:2.3|

Inputs

Step One
Name
Quantity
750 mL
Type
reactant
Smiles
Cl
Name
Quantity
80.6 g
Type
reactant
Smiles
CC=1C=C(C=C(C1)C)O
Name
Quantity
750 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
69 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
9 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for more than an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
While maintaining the temperature of the reaction mixture below 5° C.
FILTRATION
Type
FILTRATION
Details
The aqueous mixture was filtered
CUSTOM
Type
CUSTOM
Details
to give a yellow solid which
CUSTOM
Type
CUSTOM
Details
was recrystallized from hot methanol
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=C(C1[N+](=O)[O-])C)O
Name
Type
product
Smiles
CC=1C=C(C=C(C1N=O)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 71.45 g
YIELD: CALCULATEDPERCENTYIELD 143.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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